molecular formula C5H14NO2P B1139186 CGP 36216

CGP 36216

Cat. No. B1139186
M. Wt: 151.14 g/mol
InChI Key: RWCIPYZWXPUGRM-UHFFFAOYSA-N
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Patent
US05051524

Procedure details

A mixture of 7.73 g of isopropyl 3-aminopropyl(ethyl)-phosphinate and 40 mlof 20% hydrochloric acid is refluxed with stirring for 14 hours. The clear solution is evaporated to dryness and the residue is recrystallized from methanol/propylenoxide to give 3-aminopropyl(ethyl)phosphinic acid as a white solid, m.p. 233°-239°; 1H-NMR (D2O): 0.4-1.8 (m, 9H, PCH2CH2 and PCH2CH3); 2.7 (t, 2H, NCH2); 4.55 (s, 3H, OH, NH2).
Name
isopropyl 3-aminopropyl(ethyl)-phosphinate
Quantity
7.73 g
Type
reactant
Reaction Step One
[Compound]
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH3:12])(=[O:10])[O:6]C(C)C.Cl>>[NH2:1][CH2:2][CH2:3][CH2:4][P:5]([CH2:11][CH3:12])(=[O:6])[OH:10]

Inputs

Step One
Name
isopropyl 3-aminopropyl(ethyl)-phosphinate
Quantity
7.73 g
Type
reactant
Smiles
NCCCP(OC(C)C)(=O)CC
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
The clear solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol/propylenoxide

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NCCCP(O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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